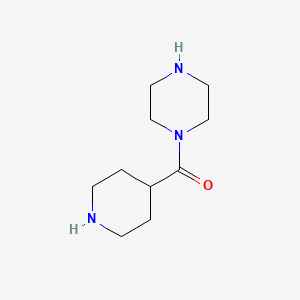

Piperazin-1-yl(piperidin-4-yl)methanone

Descripción general

Descripción

Piperazin-1-yl(piperidin-4-yl)methanone is a chemical compound with the molecular formula C11H21N3O. It is a heterocyclic compound that contains both piperazine and piperidine rings, which are common structural motifs in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(piperidin-4-yl)methanone typically involves the reaction of piperazine with piperidin-4-one under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperazine and piperidin-4-one. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of alternative coupling reagents or catalysts may be explored to optimize the process .

Análisis De Reacciones Químicas

Types of Reactions

Piperazin-1-yl(piperidin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines. Substitution reactions can lead to a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Central Nervous System Disorders

One of the prominent applications of piperazin-1-yl(piperidin-4-yl)methanone derivatives is in the treatment of central nervous system (CNS) disorders. Compounds with similar structural motifs have been shown to act as antagonists for various neurotransmitter receptors, including serotonin and dopamine receptors. For instance, some derivatives exhibit significant binding affinities to 5-HT2A and D2 receptors, which are critical targets for antipsychotic medications, indicating potential use in treating schizophrenia and other mood disorders .

1.2. Anti-obesity Agents

Research has highlighted the potential of piperazine derivatives as anti-obesity agents through their action as inverse agonists at the cannabinoid receptor type 1 (CB1). For example, compounds like LDK1229 have demonstrated selective binding to CB1 with promising efficacy in reducing appetite and managing obesity-related conditions. This is particularly relevant given the adverse effects associated with earlier CB1 antagonists .

1.3. Cancer Therapeutics

This compound derivatives have also been investigated for their antiproliferative effects against various cancer cell lines. Studies indicate that certain analogs can inhibit the growth of breast and ovarian cancer cells, showcasing IC50 values that suggest significant potency compared to non-cancerous cells. This positions these compounds as potential candidates for further development in oncology .

Mechanistic Insights

The mechanisms underlying the pharmacological effects of this compound derivatives often involve modulation of receptor activity:

- Serotonin Receptor Modulation : Compounds targeting serotonin receptors can influence mood and anxiety levels, which is crucial for developing antidepressants or anxiolytics.

- Cannabinoid Receptor Interaction : The inverse agonism at CB1 receptors leads to reduced signaling associated with appetite stimulation, making these compounds suitable for obesity treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy and selectivity of this compound derivatives:

| Substituent | Effect on Activity | Target Receptor |

|---|---|---|

| Alkyl groups | Increased lipophilicity | CB1, 5-HT2A |

| Halogen substitutions | Enhanced binding affinity | D2, 5-HT2A |

| Aromatic rings | Improved selectivity | Various CNS targets |

This table summarizes how modifications to the core structure can significantly impact biological activity and receptor selectivity.

Case Studies

Several case studies illustrate the applications of this compound derivatives:

Case Study 1: Anti-obesity Research

In a study exploring new anti-obesity drugs, a series of piperazine analogs were synthesized and evaluated for their CB1 antagonist properties. The lead compound demonstrated a significant reduction in food intake in animal models, suggesting its potential as a therapeutic agent for obesity management .

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the antiproliferative effects of piperazine derivatives on ovarian cancer cell lines. The results indicated that specific modifications to the piperazine ring enhanced cytotoxicity against cancer cells while sparing normal cells, highlighting a promising avenue for cancer therapy .

Mecanismo De Acción

The mechanism of action of Piperazin-1-yl(piperidin-4-yl)methanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, these compounds can modulate the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer progression .

Comparación Con Compuestos Similares

Similar Compounds

Phenyl(piperazin-1-yl)methanone: Another compound with a similar structure but with a phenyl group instead of a piperidine ring.

Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone: Contains a biphenyl group and a nitrophenyl substituent.

(4-Benzyl-piperazin-1-yl)-(3-chloro-phenyl)-methanone: Features a benzyl group and a chlorophenyl substituent.

Uniqueness

Piperazin-1-yl(piperidin-4-yl)methanone is unique due to its combination of piperazine and piperidine rings, which confer specific chemical and biological properties. This dual-ring structure allows for diverse functionalization and potential interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

Piperazin-1-yl(piperidin-4-yl)methanone, a compound featuring both piperazine and piperidine moieties, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 366.3 g/mol. Its structure includes a piperazine ring linked to a piperidine moiety through a methanone group, making it suitable for various biological interactions.

This compound acts primarily as a PROTAC (Proteolysis Targeting Chimera) linker, facilitating the degradation of specific proteins involved in cancer progression. This mechanism is particularly relevant in the context of targeted cancer therapies, where selective degradation of oncogenic proteins can lead to tumor regression.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit PARP1 activity, which is crucial in DNA repair mechanisms. The following table summarizes key findings related to its efficacy:

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| 5e | 18 | PARP1 | Inhibition of catalytic activity |

| Olaparib | 57.3 | PARP1 | Standard reference for comparison |

In these studies, compound 5e demonstrated comparable efficacy to Olaparib, a well-known PARP inhibitor used in oncology .

Case Studies

A notable case study involved the synthesis and evaluation of this compound derivatives, which were tested against human breast cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .

Moreover, another study highlighted the compound's role in targeting the AKT signaling pathway, which is often dysregulated in cancer. Compounds containing piperidine structures showed high selectivity for AKT1 inhibition, leading to reduced proliferation of cancer cells .

Pharmacological Applications

The potential applications of this compound extend beyond oncology. Its ability to modulate protein degradation pathways suggests it could be effective in treating various diseases characterized by protein misfolding or overexpression.

Therapeutic Potential

- Cancer Therapy : As a PROTAC linker, it holds promise for developing targeted therapies against specific oncogenic proteins.

- Neurodegenerative Disorders : Given its action on protein degradation pathways, it may also be explored for conditions like Alzheimer's disease where protein aggregation is a hallmark.

- Metabolic Disorders : Further research could investigate its effects on metabolic pathways influenced by protein interactions.

Propiedades

IUPAC Name |

piperazin-1-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13/h9,11-12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBFHRAQVDYHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.